[11C]-Dihydrotetrabenazine is a radioligand utilized in positron emission tomography (PET) imaging, particularly for assessing the vesicular monoamine transporter 2. This compound is significant in studying dopaminergic systems, especially in neurological conditions such as Parkinson's disease. The radioligand is synthesized using carbon-11, a radioactive isotope, which allows for its detection in vivo.
[11C]-Dihydrotetrabenazine is classified under the category of PET ligands and is specifically used to visualize and quantify the binding of neurotransmitters in the brain. It is derived from dihydrotetrabenazine, a compound that targets the vesicular monoamine transporter 2, crucial for dopamine storage and release in neurons.
The synthesis of [11C]-dihydrotetrabenazine typically involves a one-step O-methylation reaction. The process begins with the production of [11C]methyl iodide from a cyclotron-generated [11C]methane gas. This is followed by a series of reactions where [11C]methyl iodide is reacted with silver triflate to produce [11C]methyl triflate. The final step involves trapping this intermediate in a reaction vessel containing a precursor compound, leading to the formation of [11C]-dihydrotetrabenazine.
The molecular formula for [11C]-dihydrotetrabenazine is C20H31NO3, with a molecular weight of approximately 332.5 g/mol . Its structure features a complex arrangement that facilitates its binding to the vesicular monoamine transporter 2.
[11C]-dihydrotetrabenazine undergoes specific chemical reactions that allow it to interact with biological targets. The primary reaction involves its binding to the vesicular monoamine transporter 2, which is critical for dopamine storage within synaptic vesicles.
The mechanism of action for [11C]-dihydrotetrabenazine involves its selective binding to vesicular monoamine transporter 2. This transporter is responsible for packaging dopamine into vesicles for release into the synaptic cleft during neurotransmission.
[11C]-dihydrotetrabenazine exhibits specific physical and chemical properties that are crucial for its function as a PET ligand:
These properties influence its behavior during imaging studies and its effectiveness as a diagnostic tool.
The primary application of [11C]-dihydrotetrabenazine lies in neuroimaging studies aimed at understanding dopaminergic systems. It is particularly useful in:
[11C]-Dihydrotetrabenazine ([11C]-DTBZ) is a carbon-11-labeled isotopologue of the vesicular monoamine transporter type 2 (VMAT2) inhibitor dihydrotetrabenazine. Its molecular structure is 2-hydroxy-3-isobutyl-9-[11C]methoxy-10-methoxy-1,2,3,4,6,7,-hexahydro-11bH-benzo[α]-quinolizine [1]. The radiotracer functions as a high-affinity, stereoselective substrate for VMAT2, an integral membrane protein located on synaptic vesicles within presynaptic monoaminergic neurons. VMAT2’s primary physiological role involves the ATP-dependent transport of monoamine neurotransmitters—including dopamine, serotonin, norepinephrine, and histamine—from the neuronal cytoplasm into synaptic vesicles, concentrating them for subsequent regulated release into the synaptic cleft [1] [5].
The binding affinity of [11C]-DTBZ for VMAT2 is exceptionally high and stereospecific. In vitro saturation binding experiments using rat striatal synaptic vesicles revealed a dissociation constant (K~d~) of 2.3–2.7 nM [1]. Crucially, this binding is enantiomer-dependent: the biologically active (+)-enantiomer exhibits a binding affinity (K~i~ = 0.97 ± 0.48 nM) approximately 1000-fold greater than the inactive (-)-enantiomer (K~i~ = 2.2 ± 0.3 μM) [1] [9]. This stereoselectivity underpins the tracer’s specificity in PET imaging applications. Following intravenous administration, [11C]-DTBZ crosses the blood-brain barrier and accumulates in brain regions rich in monoaminergic terminals. The highest binding is observed in the striatum (encompassing caudate, putamen, and nucleus accumbens), hypothalamus, substantia nigra, and hippocampus, correlating with known VMAT2 distribution [1] [2]. The cerebellum and occipital cortex, with low VMAT2 expression, serve as suitable reference regions for quantifying non-specific binding in kinetic modeling [1] [3].
The biochemical rationale for using [11C]-DTBZ as a VMAT2 marker lies in its direct association with the density of presynaptic vesicular terminals. Unlike markers of metabolic activity or neurotransmitter synthesis, VMAT2 expression is relatively stable and not subject to rapid regulatory changes in response to neuronal activity or acute pharmacological challenges. Recent structural biology insights, notably the 3.1 Å resolution cryo-electron microscopy structure of VMAT2 complexed with tetrabenazine, elucidate the molecular basis of this interaction. Tetrabenazine (and by extension DTBZ) binds within a central hydrophobic pocket of VMAT2, locking the transporter in an occluded conformation that prevents conformational cycling necessary for monoamine transport [5]. This structural mechanism confirms [11C]-DTBZ’s role as a non-competitive inhibitor and validates its use for quantifying VMAT2 density.
Table 1: Key Binding Characteristics of [11C]-DTBZ for VMAT2
Parameter | Value | Experimental Context | Source |
---|---|---|---|
K~d~ | 2.3–2.7 nM | Rat striatal synaptic vesicles | [1] |
B~max~ | 1.35 pmol/mg protein | Rat striatal synaptic vesicles | [1] |
(+)-Enantiomer K~i~ | 0.97 ± 0.48 nM | Rat brain striatum (in vitro) | [1] [9] |
(-)-Enantiomer K~i~ | 2.2 ± 0.3 μM | Rat brain striatum (in vitro) | [1] [9] |
Human Postmortem Binding | Caudate: 766 fmol/mg protein | Saturation binding | [1] |
Putamen: 742 fmol/mg protein |
The development of [11C]-DTBZ emerged from converging insights in neuropharmacology and the need for robust presynaptic markers in neurodegenerative research. Tetrabenazine, the parent compound of DTBZ, was initially introduced in the 1950s as an antipsychotic agent. Its mechanism of action—depleting monoamine stores via VMAT2 inhibition—was elucidated decades later [5] [9]. Recognizing VMAT2’s critical position within monoaminergic neurons, researchers in the late 1980s and early 1990s sought to develop radioligands targeting this transporter as direct markers of presynaptic terminal integrity.
Jewett and colleagues pioneered the radiosynthesis of [11C]-DTBZ in the early 1990s. The process involved the regioselective O-methylation of the 9-hydroxy precursor (2-hydroxy-3-isobutyl-9-hydroxy-10-methoxy-1,2,3,4,6,7,-hexahydro-11bH-benzo[α]-quinolizine) with [11C]methyl iodide under strong alkaline conditions (5 M NaOH) [1]. This method yielded [11C]-DTBZ with a radiochemical purity exceeding 95%, a specific activity of 59-74 GBq/μmol (1.6-2.0 Ci/μmol), and a modest radiochemical yield (12% based on [11C]CO~2~) within a synthesis time of approximately 30 minutes [1] [9]. Early validation studies focused on establishing its pharmacokinetic profile. Rodent biodistribution studies demonstrated rapid brain uptake, with peak striatal accumulation occurring within 15 minutes post-injection. Metabolic studies in rats indicated high in vivo stability, with 86% of radioactivity in blood and 99% in brain representing unchanged [11C]-DTBZ at 15 minutes [1]. This favorable profile facilitated translation to human studies.
The fundamental rationale for targeting VMAT2, rather than other components of the dopaminergic system, stemmed from its dual advantages: presynaptic specificity and functional stability. VMAT2 is located exclusively on the membranes of presynaptic vesicles, providing a direct measure of terminal density. Crucially, unlike the dopamine transporter (DAT), which undergoes rapid regulation in response to neurotransmitter levels, neuronal activity, or disease states, VMAT2 expression remains relatively constant. This stability makes it a reliable indicator of long-term neuronal health rather than transient functional changes [6] [8]. Furthermore, within the striatum, VMAT2 is predominantly associated with dopaminergic neurons (>95%), making it an exceptionally specific marker for the nigrostriatal pathway despite its presence in other monoaminergic systems [1].
The historical trajectory of [11C]-DTBZ development includes key milestones:
[11C]-DTBZ offers distinct advantages over other classes of dopaminergic radiotracers, particularly those targeting the dopamine transporter (DAT; e.g., [11C]PE2I, [123I]β-CIT, [18F]FE-PE2I, [99mTc]TRODAT-1) or dopamine synthesis (e.g., 6-[18F]fluoro-L-DOPA). These advantages stem from VMAT2’s unique biological characteristics and the tracer’s specific binding properties.
VMAT2 serves as a more direct and stable marker of presynaptic terminal density than DAT. In neurodegenerative conditions like Parkinson’s disease, the loss of dopaminergic neurons is accompanied by complex compensatory mechanisms. DAT, located on the presynaptic plasma membrane, is often downregulated in surviving terminals as an adaptive response to maintain synaptic dopamine levels. Consequently, DAT radioligands may overestimate the severity of neuronal loss in early disease stages. VMAT2, residing on vesicular membranes within the terminal, demonstrates minimal compensatory regulation. Studies in early PD patients consistently show that [11C]-DTBZ binding reductions more closely correlate with postmortem measures of neuronal loss than DAT imaging or even 6-[18F]fluoro-L-DOPA uptake, which can be influenced by upregulated aromatic L-amino acid decarboxylase (AADC) activity in remaining neurons [2] [6] [8]. For example, a study using joint pattern analysis of [11C]-DTBZ (VMAT2) and [11C]-methylphenidate (MP, DAT) PET in early PD patients revealed that while both tracers showed the characteristic striatal gradient of loss (posterior putamen > anterior putamen > caudate), the residual DAT binding relative to VMAT2 binding in less affected regions suggested the presence of DAT downregulation as a compensatory mechanism [8].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: